molecular formula C16H9N5S B2355478 4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile CAS No. 847758-82-1

4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile

Cat. No. B2355478
CAS RN: 847758-82-1
M. Wt: 303.34
InChI Key: IFAACVSLGKACTE-UHFFFAOYSA-N
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Description

“4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are of prime importance due to their extensive therapeutic uses . They have profound importance in drug design, discovery, and development .


Synthesis Analysis

4-Amino-3-arylamino-5-mercapto-1,2,4-triazoles have been used as synthons for the synthesis of the fused ring system of 3-arylamino-6-phenyl[1, 2, 4]triazolo[3,4-b][1, 3, 4]thiadiazines . The reaction in high yield produces compounds with bridgehead nitrogen and two separate hydrazine units in the molecule .


Molecular Structure Analysis

The structure of these compounds is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the use of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles as synthons . The reaction in high yield produces compounds with bridgehead nitrogen and two separate hydrazine units in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .

Future Directions

The future directions for these compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . In silico pharmacokinetic and molecular modeling studies have also been summarized , which could guide future research in this area.

properties

IUPAC Name

4-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N5S/c17-10-11-6-8-13(9-7-11)15-20-21-14(18-19-16(21)22-15)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAACVSLGKACTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile

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